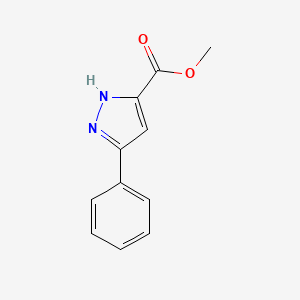

methyl 3-phenyl-1H-pyrazole-5-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-phenyl-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)10-7-9(12-13-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROXAFVODFXYSFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349390 | |

| Record name | methyl 3-phenyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56426-35-8 | |

| Record name | methyl 3-phenyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3 Phenyl 1h Pyrazole 5 Carboxylate and Its Analogs

Classical and Contemporary Synthesis Routes

The synthesis of the pyrazole (B372694) ring is a well-established area of organic chemistry, with the Knorr pyrazole synthesis, first reported in 1883, remaining a fundamental approach. mdpi.com Over the years, numerous modifications and novel strategies have been developed to improve efficiency, yield, and regioselectivity.

Cyclocondensation reactions represent the most prevalent and direct method for the formation of the pyrazole ring. nih.govnih.gov These reactions involve the condensation of a hydrazine (B178648) derivative with a three-carbon component that has electrophilic centers at the 1 and 3 positions. nih.gov

The reaction of hydrazines with 1,3-dicarbonyl compounds, such as 1,3-diketones and β-keto esters, is a classic and widely employed method for pyrazole synthesis. nih.govthieme-connect.com This approach is straightforward and often proceeds with high yields. mdpi.com The reaction mechanism involves the initial formation of a hydrazone or enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring. researchgate.net

However, when an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine are used, the reaction can lead to the formation of a mixture of two regioisomeric pyrazoles. mdpi.comnih.gov The regiochemical outcome is influenced by the steric and electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine. nih.gov For instance, in the reaction of an aryl-substituted β-keto ester with a substituted hydrazine, the aryl-substituted pyrazole is typically the major product. nih.gov

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| Acetylacetone | 2,4-Dinitrophenylhydrazine | Lithium perchlorate | 1-(2,4-Dinitrophenyl)-3,5-dimethyl-1H-pyrazole | Good to excellent | mdpi.com |

| Ethyl acetoacetate | Oxamic acid thiohydrazide | Iodine, TsOH | Ethyl 5-methyl-1-(2-thioxo-2-aminoacetyl)-1H-pyrazole-3-carboxylate | 83% | nih.gov |

| 2-(Trifluoromethyl)-1,3-diketone | Phenylhydrazine (B124118) | Refluxing ethanol (B145695) | 1,3,4,5-Tetrasubstituted pyrazole | 63% | nih.gov |

The reaction of hydrazine derivatives with acetylenic ketones is another long-established method for the synthesis of pyrazoles. mdpi.comnih.gov This reaction directly yields the aromatic pyrazole ring without the need for an oxidation step, which is sometimes required when using α,β-unsaturated ketone precursors. nih.gov Similar to the reaction with 1,3-dicarbonyls, the use of substituted hydrazines can result in a mixture of regioisomers. mdpi.comthieme-connect.com However, studies have shown that high and predictable regioselectivity can be achieved in the reaction of acetylenic ketones with mono-substituted alkyl and aryl hydrazines, often leading to a single pyrazole isomer in excellent yields. thieme-connect.comresearchgate.netthieme-connect.com The regioselectivity is generally high regardless of the nature of the substituents in the acetylenic ketones. thieme-connect.comresearchgate.net

| Acetylenic Ketone | Hydrazine Derivative | Conditions | Major Regioisomer | Yield | Reference |

|---|---|---|---|---|---|

| 1-Phenyl-2-propyn-1-one | Methylhydrazine | Not specified | 1,5-Dimethyl-3-phenyl-1H-pyrazole | Excellent | thieme-connect.com |

| Ethyl 5-(3-aryl-3-oxoprop-1-yn-1-yl)anthranilate | Arylhydrazines | Not specified | 1,3,5-Trisubstituted pyrazoles with an anthranilate moiety at C-3 | Excellent | mdpi.com |

One-pot and multicomponent reactions (MCRs) have emerged as powerful strategies in modern organic synthesis due to their efficiency, atom economy, and ability to generate complex molecules in a single operation. nih.govbeilstein-journals.org Several MCRs have been developed for the synthesis of pyrazole derivatives, including methyl 3-phenyl-1H-pyrazole-5-carboxylate analogs. beilstein-journals.orgnih.gov

A common approach involves the in situ generation of a 1,3-dicarbonyl compound, which then reacts with a hydrazine to form the pyrazole ring. nih.govbeilstein-journals.org For example, 1,3-diketones can be generated from enolates and carboxylic acid chlorides and then converted to the corresponding pyrazoles in a consecutive multicomponent reaction with hydrazines. beilstein-journals.org Another strategy involves a three-component reaction of an aldehyde, a β-keto ester, and a hydrazine, often catalyzed by a Lewis acid, to produce highly substituted pyrazoles. nih.gov For instance, a one-pot, two-component reaction of phenylhydrazine and dimethyl acetylenedicarboxylate (B1228247) (DMAD) has been used to synthesize methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. semanticscholar.orgmdpi.com

| Reactants | Catalyst/Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Aldehydes, β-ketoesters, hydrazines | Yb(PFO)3 | Persubstituted pyrazoles | High degree of substituent tolerance | beilstein-journals.org |

| Ketones, acid chlorides, hydrazine | In situ diketone formation | Polysubstituted pyrazoles | Fast and general synthesis | organic-chemistry.org |

| Phenylhydrazine, Dimethyl acetylenedicarboxylate | Reflux in toluene/DCM | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | One-pot, two-component reaction | semanticscholar.orgmdpi.com |

This compound can also be synthesized through the esterification of the corresponding carboxylic acid, 3-phenyl-1H-pyrazole-5-carboxylic acid. This is a standard transformation in organic chemistry and can be achieved using various methods. A common approach involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or hydrogen chloride. Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride, which then readily reacts with methanol to form the desired ester. researchgate.netdergipark.org.tr For example, 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid can be converted to its acid chloride and then reacted with various alcohols to yield the corresponding esters. dergipark.org.tr

Cyclocondensation Reactions in Pyrazole Ring Formation

Regiocontrol in Pyrazole Synthesis

Several factors can influence the regiochemical outcome of pyrazole synthesis. The reaction conditions, including the solvent and the nature of the catalyst, can play a crucial role. For instance, the use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in the formation of N-methylpyrazoles from the condensation of methylhydrazine with 1,3-diketones. conicet.gov.ar

The structure of the reactants also has a profound impact on regioselectivity. In the reaction of substituted hydrazines with β-keto esters, the initial nucleophilic attack of the hydrazine can occur at either of the carbonyl groups. The more electrophilic carbonyl group is generally attacked preferentially. Furthermore, the steric hindrance around the carbonyl groups can direct the attack of the hydrazine to the less hindered position. nih.gov By carefully selecting the substituents on both the hydrazine and the 1,3-dicarbonyl compound, a high degree of regiocontrol can often be achieved. thieme-connect.comresearchgate.net For example, the reaction of acetylenic ketones with mono-substituted hydrazines has been demonstrated to be highly regioselective, providing a flexible route to diversely substituted 1,3,5-substituted pyrazoles. thieme-connect.comresearchgate.netthieme-connect.com

Influence of Reactant Structure on Regioselectivity

The regiochemical outcome of the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine is highly dependent on the electronic and steric properties of the substituents on both reactants. The cyclocondensation reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbons, followed by dehydration. The initial attack can occur at either of the two carbonyl groups, leading to two possible regioisomeric products.

Generally, the more nucleophilic nitrogen atom of the substituted hydrazine (e.g., the NH2 group of methylhydrazine) preferentially attacks the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound. The electrophilicity of the carbonyl carbon is influenced by the nature of the attached group (R1 or R3 in a R1-CO-CH2-CO-R3 system). Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl carbon, directing the initial nucleophilic attack to that position. For instance, in the synthesis of pyrazoles from 4,4,4-trifluoro-1-arylbutan-1,3-diones, the presence of the strongly electron-withdrawing trifluoromethyl group directs the attack of arylhydrazines, leading to high regioselectivity in favor of the isomer with the aryl group at the 1-position and the trifluoromethyl group at the 3-position. nih.gov

Conversely, sterically bulky substituents on the dicarbonyl compound can hinder the approach of the nucleophile, directing the attack to the less sterically encumbered carbonyl group. Similarly, the structure of the hydrazine derivative also plays a role; for example, the regioisomeric distribution in the synthesis of steroidal pyrazoles was found to depend on the electronic character of the substituent on the phenylhydrazine used. researchgate.net In some cases, the reactivity of the hydrazinic NH2 group in reaction intermediates is selectively oriented toward one of the functional groups (e.g., nitrile vs. ketone), leading to the formation of a unique N1-substituted pyrazole. nih.gov

Table 1: Influence of Reactant Substituents on Regioselectivity This is an interactive table. Click on the headers to sort the data.

| 1,3-Dicarbonyl Substituent (R1) | 1,3-Dicarbonyl Substituent (R3) | Hydrazine | Major Regioisomer | Reference |

|---|---|---|---|---|

| Aryl | Trifluoromethyl | Arylhydrazine | 1-Aryl-3-aryl-5-trifluoromethylpyrazole | nih.gov |

| Aryl | Cyano | Phenylhydrazine | 3-Amino-1,5-diarylpyrazole | nih.gov |

| Aryl | tert-Butyl | Phenylhydrazine | 1,5-Diaryl-3-tert-butylpyrazole | nih.gov |

Solvent Effects on Regioisomeric Product Formation

The choice of solvent can have a profound impact on the regioselectivity of pyrazole synthesis. The solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound and the reaction intermediates, as well as stabilize transition states, thereby directing the reaction toward a specific regioisomer.

Protic solvents, particularly fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), have been shown to dramatically increase regioselectivity in the formation of N-methylpyrazoles from 1,3-diketones and methylhydrazine. acs.orgconicet.gov.ar For example, the reaction of a 1,3-diketone in ethanol might produce a nearly equimolar mixture of regioisomers, while the same reaction in HFIP can yield one isomer almost exclusively. conicet.gov.ar This effect is attributed to the ability of fluorinated alcohols to form strong hydrogen bonds, which can modulate the reactivity of the carbonyl groups and the hydrazine.

In contrast, the regiochemistry of the reaction between β-enamino diketones and phenylhydrazine was found to be dependent on whether the solvent was protic or aprotic. researchgate.net The protic solvent favored the formation of one regioisomer, while the aprotic solvent predominantly yielded the other. researchgate.net This highlights the complex interplay between the solvent, reactants, and intermediates in determining the final product distribution. In some cases, conducting reactions in N,N-dimethylacetamide at room temperature has also been reported to furnish pyrazoles with high regioselectivity. researchgate.net

Table 2: Effect of Solvent on Regioisomeric Ratio in Pyrazole Synthesis This is an interactive table. Click on the headers to sort the data.

| Reactants | Solvent | Regioisomeric Ratio | Reference |

|---|---|---|---|

| 1,3-diketone + methylhydrazine | Ethanol | Mixture of isomers | acs.orgconicet.gov.ar |

| 1,3-diketone + methylhydrazine | 2,2,2-Trifluoroethanol (TFE) | Increased selectivity | acs.orgconicet.gov.ar |

| 1,3-diketone + methylhydrazine | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | High selectivity (e.g., 97:3) | conicet.gov.ar |

| β-enamino diketone + phenylhydrazine | Protic Solvent | Regioisomer A favored | researchgate.net |

| β-enamino diketone + phenylhydrazine | Aprotic Solvent | Regioisomer B favored | researchgate.net |

Advanced Synthetic Techniques

To address the limitations of classical synthetic methods, such as long reaction times, harsh conditions, and environmental concerns, several advanced techniques have been developed for the synthesis of pyrazole derivatives. rsc.org These methods often offer significant advantages in terms of efficiency, yield, and sustainability.

Microwave-Assisted Synthesis of Pyrazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. acs.org By directly heating the reaction mixture through dielectric heating, microwave irradiation can significantly reduce reaction times from hours to minutes, often leading to higher yields and purer products. acs.orgmdpi.com This technique has been widely applied to the synthesis of various pyrazole derivatives. rsc.orgmdpi.comresearchgate.netnih.gov For instance, the condensation of chalcones with hydrazine hydrate (B1144303) to form pyrazoles can be efficiently carried out under microwave irradiation, sometimes in solvent-free conditions, which further enhances the green credentials of the method. mdpi.comresearchgate.net The combination of microwave heating with eco-friendly solvents like water-ethanol mixtures has also been successfully employed. rsc.org

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source for promoting organic transformations. rsc.org Ultrasound irradiation enhances chemical reactivity through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which creates localized hot spots with high temperatures and pressures. This can lead to increased reaction rates and yields. benthamdirect.com The ultrasound-assisted synthesis of pyrazolines and other pyrazole derivatives has been reported to be a rapid and environmentally sustainable process. nih.govnih.gov For example, 1,5-disubstituted pyrazoles have been synthesized in high yields within 75-90 minutes under ultrasound irradiation. asianpubs.org

Mechanochemical Synthesis

Mechanochemistry, or ball milling, involves conducting chemical reactions in the solid state by grinding reactants together, often in the absence of a solvent. rsc.org This technique is a cornerstone of green chemistry as it minimizes or eliminates the use of hazardous solvents. thieme-connect.comthieme-connect.com The synthesis of pyrazoles from chalcones and hydrazines has been successfully achieved using mechanochemical ball milling. thieme-connect.comthieme-connect.com This one-pot, solvent-free method often results in shorter reaction times, improved yields, and a simpler workup procedure compared to conventional solution-phase synthesis. thieme-connect.comthieme-connect.com

Transition-Metal Catalyzed Reactions in Pyrazole Synthesis

Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and pyrazoles are no exception. These methods can be broadly divided into two categories: the construction of the pyrazole ring and the functionalization of a pre-existing pyrazole core. researchgate.netrsc.org

Copper-catalyzed reactions, for instance, have been used for the aerobic oxidative cyclization of β,γ-unsaturated hydrazones to afford a broad range of pyrazole derivatives. organic-chemistry.org Iron-based ionic liquids have also been utilized as efficient homogeneous catalysts for the one-pot synthesis of pyrazoles from 1,3-diketones and hydrazines at room temperature. ias.ac.in

Furthermore, transition-metal catalysis is extensively used for the direct C-H functionalization of the pyrazole ring. researchgate.netrsc.org This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route to a wide variety of substituted pyrazoles. The inherent electronic properties of the pyrazole ring, with the C-5 position being electrophilic and the C-4 position being nucleophilic, along with the directing group ability of the N2 nitrogen, allow for regioselective functionalization. researchgate.net

Table 3: Comparison of Advanced Synthetic Techniques for Pyrazole Synthesis This is an interactive table. Click on the headers to sort the data.

| Technique | Key Advantages | Typical Reaction Time | Reference |

|---|---|---|---|

| Microwave-Assisted | Rapid heating, reduced reaction time, higher yields | Minutes | rsc.orgacs.orgmdpi.com |

| Ultrasound-Assisted | Enhanced reaction rates, milder conditions | 75-90 minutes | rsc.orgnih.govasianpubs.org |

| Mechanochemical | Solvent-free, simple workup, green | 30 minutes | thieme-connect.comthieme-connect.com |

| Transition-Metal Catalysis | High efficiency, regioselectivity, C-H functionalization | Varies | researchgate.netrsc.orgias.ac.in |

Derivatization Strategies from this compound

This compound serves as a versatile starting material for the synthesis of a wide array of pyrazole derivatives. Its structure offers three primary sites for chemical modification: the ester moiety, the C4 position of the pyrazole ring, and the N1 nitrogen atom. These derivatization strategies allow for the introduction of diverse functional groups, enabling the fine-tuning of the molecule's physicochemical and biological properties.

The ester group at the C5 position is a key functional handle for derivatization. Standard transformations of the ester allow for its conversion into other functional groups, such as carboxylic acids, amides, and alcohols.

Hydrolysis to Carboxylic Acid: The methyl ester can be readily hydrolyzed under basic conditions to yield the corresponding carboxylic acid. For instance, the analogous compound, ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate, is converted to 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid by treatment with sodium hydroxide (B78521) in methanol at room temperature for two hours, achieving a yield of 93.1%. chemicalbook.com This carboxylic acid derivative is a crucial intermediate for further modifications, such as the synthesis of amides via coupling reactions. ciac.jl.cn

Amidation: The direct conversion of the ester to an amide or the two-step process via the carboxylic acid allows for the synthesis of a diverse library of amide derivatives. nih.gov These reactions typically involve coupling the pyrazole carboxylic acid with a primary or secondary amine using standard peptide coupling reagents or by activating the carboxylic acid, for example, by converting it to an acyl chloride. ciac.jl.cn

Reduction to Alcohol: The ester can be reduced to the corresponding primary alcohol, 5-(hydroxymethyl)-3-phenyl-1H-pyrazole. This transformation introduces a hydroxyl group, which can be a site for further functionalization, such as etherification or oxidation.

Table 1: Examples of Derivatization at the Ester Moiety

| Starting Material | Reagent(s) | Product | Conditions | Yield |

|---|---|---|---|---|

| Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate | Sodium Hydroxide | 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid | Methanol, 20°C, 2h | 93.1% chemicalbook.com |

| Pyridinyl-1H-pyrazole-5-carboxylic acid | Dichloro sulfoxide, Ammonia | Pyridinyl-1H-pyrazole-5-carboxylic acid amide | N/A | N/A ciac.jl.cn |

The pyrazole ring itself can undergo substitution reactions, primarily electrophilic substitution at the C4 position, which is activated by the electron-donating nitrogen atoms. orientjchem.org

Halogenation: The C4 position of the pyrazole ring can be halogenated. For example, the reaction of 1-methyl-3-n-propyl-1H-pyrazole-5-carboxylic acid with bromine in the presence of potassium carbonate results in the formation of 4-bromo-1-methyl-3-n-propyl-1H-pyrazole-5-carboxylic acid in 88% yield. google.com This introduces a halogen atom that can be used in subsequent cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) at the C4 position. The Vilsmeier-Haack reaction of hydrazones can produce 1,3-disubstituted-1H-pyrazole-4-carbaldehydes, demonstrating a common strategy for functionalizing this position. nih.gov

Acylation: C-acylation can occur at the C4 position. The reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with various aroyl chlorides in the presence of calcium hydroxide in refluxing 1,4-dioxane (B91453) selectively yields 4-aroylpyrazol-5-ols, which are tautomers of the C4-acylated pyrazolone (B3327878). rsc.orgmdpi.com This method highlights the reactivity of the C4 position towards electrophilic acylating agents.

Table 2: Examples of Pyrazole Ring Functionalization

| Starting Material | Reagent(s) | Product | Conditions | Yield |

|---|---|---|---|---|

| 1-Methyl-3-n-propyl-1H-pyrazole-5-carboxylic acid | Bromine, Potassium Carbonate | 4-Bromo-1-methyl-3-n-propyl-1H-pyrazole-5-carboxylic acid | Dichloromethane | 88% google.com |

| Hydrazones | Vilsmeier-Haack Reagent (e.g., POCl₃, DMF) | 1,3-Disubstituted-1H-pyrazole-4-carbaldehyde | N/A | N/A nih.gov |

The NH proton of the pyrazole ring is acidic and can be removed by a base, allowing for substitution at the N1 position. This is a common strategy to introduce alkyl or aryl groups, which can significantly influence the molecule's properties.

N-Alkylation: Pyrazoles can be N-alkylated using various alkylating agents. A method has been developed for the N-alkylation of pyrazoles using trichloroacetimidate (B1259523) electrophiles and a Brønsted acid catalyst, providing good yields for benzylic, phenethyl, and benzhydryl groups. semanticscholar.org Another industrially viable method involves the reaction of N-unsubstituted pyrazoles with alcohols in the presence of a crystalline aluminosilicate (B74896) or aluminophosphate catalyst. google.comgoogle.com For example, reacting pyrazole with methanol over such a catalyst can result in a 100% conversion to N-methylpyrazole. google.comgoogle.com

N-Arylation: The introduction of an aryl group at the N1 position can be achieved through copper-catalyzed N-arylation reactions. Using a copper(I) iodide catalyst with a diamine ligand allows for the efficient coupling of pyrazoles with a range of aryl halides, including electron-rich variants. acs.org For unsymmetrical pyrazoles, arylation typically occurs selectively at the less sterically hindered nitrogen atom. acs.org

Table 3: Examples of N-Alkylation and N-Substitution Reactions

| Pyrazole Substrate | Reagent(s) | Catalyst/Base | Product | Yield |

|---|---|---|---|---|

| 4-Chloropyrazole | Phenethyl trichloroacetimidate | Brønsted Acid | N-Phenethyl-4-chloropyrazole | Good semanticscholar.org |

| Pyrazole | Methanol | Crystalline Aluminosilicate | N-Methylpyrazole | 100% google.comgoogle.com |

| 3-Phenylpyrazole | 4-Iodotoluene | CuI, N,N'-Dimethylethylenediamine, Cs₂CO₃ | 1-(4-Tolyl)-3-phenyl-1H-pyrazole | 94% acs.org |

Yield Optimization and Industrial Scale-Up Considerations

Transitioning the synthesis of this compound and its derivatives from laboratory-scale to industrial production requires careful consideration of several factors to maximize yield, ensure cost-effectiveness, and maintain safety and environmental standards.

Key strategies for optimization and scale-up include:

Catalyst Selection: The choice of catalyst is critical for achieving high yields and reaction efficiency. For instance, the use of nano-ZnO catalysts has been shown to be a highly efficient and environmentally friendly approach for synthesizing 1,3,5-substituted pyrazole derivatives. mdpi.com For N-alkylation reactions, solid catalysts like crystalline aluminosilicates are advantageous for industrial processes as they are easily separable from the reaction mixture, reusable, and facilitate continuous flow processes. google.comgoogle.com

Solvent Choice and Recovery: The selection of solvents should prioritize safety, environmental impact, and ease of recovery and recycling. Where possible, solvent-free reactions or the use of aqueous media are preferred. mdpi.com

Purification Methods: On a large scale, purification methods like crystallization are often more practical and cost-effective than chromatographic techniques. The process should be designed to yield a crude product that is as pure as possible to simplify the final purification steps.

By systematically addressing these considerations, the synthesis of this compound and its valuable derivatives can be efficiently scaled for industrial production.

Advanced Spectroscopic and Crystallographic Characterization in Pyrazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like methyl 3-phenyl-1H-pyrazole-5-carboxylate. By observing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum displays distinct signals corresponding to the different types of protons present.

A publication on the photochemistry of pyridazine (B1198779) N-oxides reports the synthesis and characterization of this compound. semanticscholar.org The reported ¹H NMR spectrum in deuterochloroform (CDCl₃) shows a signal for the pyrazole (B372694) ring proton (H4), multiplets for the aromatic protons of the phenyl group, and a singlet for the methyl ester protons. The specific chemical shifts are crucial for confirming the substitution pattern of the pyrazole ring. semanticscholar.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ) in ppm |

|---|---|

| Phenyl-H | 7.75 (d, J = 7.2 Hz) |

| Pyrazole-H4 | (Data not explicitly provided in the abstract) |

| Methyl (ester)-H | (Data not explicitly provided in the abstract) |

Note: This table is based on partially available data and will be updated as more complete findings are reported.

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a powerful tool for probing the electronic environment of the nitrogen atoms within the pyrazole ring. Although direct ¹⁵N NMR data for this compound is not available in the initial search results, studies on analogous pyrazole derivatives, such as 3-methyl-1-phenyl-1H-pyrazol-5-yl 2-bromo-3-furan-carboxylate, show distinct signals for the two nitrogen atoms of the pyrazole ring, typically designated as N1 and N2. mdpi.comresearchgate.net These chemical shifts are sensitive to the substitution pattern and electronic effects within the heterocyclic ring.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in establishing the connectivity between different parts of the molecule.

HMBC experiments would be crucial to confirm the assignment of the quaternary carbons and to establish the connection between the phenyl ring, the pyrazole core, and the methyl carboxylate group. For instance, correlations between the pyrazole H4 proton and the carbons of the phenyl ring and the ester carbonyl group would provide definitive structural proof.

NOESY experiments provide information about the spatial proximity of atoms. In the context of this compound, NOESY could be used to confirm the relative orientation of the substituents on the pyrazole ring. For example, correlations between the pyrazole H4 proton and the ortho-protons of the phenyl group would be expected. The use of such techniques has been demonstrated in the structural elucidation of complex pyrazole derivatives. ktu.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₁₁H₁₀N₂O₂. The expected molecular ion peak [M]⁺ would correspond to this formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Typical fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). For aromatic compounds, fragmentation of the phenyl ring is also observed. While a specific mass spectrum for the target compound is not detailed in the initial search results, analysis of related pyrazole esters can provide insights into the expected fragmentation patterns. For a similar compound, 3-methyl-1-phenyl-1H-pyrazol-5-yl 2-bromo-3-furan-carboxylate, the mass spectrum showed the molecular ion peak and significant fragmentation. mdpi.comresearchgate.net

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Description |

|---|---|---|

| [M]⁺ | 202.07 | Molecular Ion |

| [M-OCH₃]⁺ | 171.06 | Loss of methoxy (B1213986) radical |

| [M-COOCH₃]⁺ | 143.06 | Loss of carbomethoxy radical |

| [C₆H₅]⁺ | 77.04 | Phenyl cation |

Note: This table represents predicted values. Actual fragmentation may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands.

The most prominent peaks would include the C=O stretching vibration of the ester group, typically found in the range of 1700-1750 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole and phenyl rings would appear in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic and methyl groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-O stretching of the ester group would also be present. For comparison, the IR spectrum of a related compound, 3-methyl-1-phenyl-1H-pyrazol-5-yl 2-bromo-3-furan-carboxylate, shows a strong carbonyl absorption at 1752 cm⁻¹. mdpi.comresearchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C=O (Ester) | ~1720 |

| C=N (Pyrazole) | ~1590 |

| C=C (Aromatic) | ~1450-1600 |

| C-H (Aromatic) | ~3050 |

| C-H (Methyl) | ~2950 |

| C-O (Ester) | ~1250 |

Note: These are typical ranges and may vary slightly.

X-ray Diffraction Analysis for Solid-State Structure

For instance, in the crystal structure of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, strong O-H···N hydrogen bonds link the molecules into chains. mdpi.com These chains are further connected into centrosymmetric dimers through weaker C-H···O hydrogen bonds. mdpi.com Similarly, the structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate is stabilized by intermolecular C-H···O and C-H···π interactions. bohrium.com

It is therefore anticipated that the crystal structure of this compound would exhibit similar patterns of intermolecular interactions. The presence of the N-H group in the pyrazole ring and the carbonyl group of the ester functionality provides sites for hydrogen bonding. Specifically, N-H···O or N-H···N hydrogen bonds are likely to be primary determinants of the crystal packing, potentially forming dimers or extended chains. Furthermore, C-H···O interactions involving the methyl ester and C-H···π interactions with the phenyl ring are expected to contribute to the stability of the crystal lattice.

Table 1: Expected Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Hydrogen Bond | N-H (pyrazole) | O=C (carboxylate) or N (pyrazole) | Formation of dimers or chains |

| C-H···O | C-H (phenyl, methyl) | O=C (carboxylate) | Stabilization of the primary structural motifs |

| C-H···π | C-H (pyrazole, methyl) | Phenyl ring | Contribution to the overall packing efficiency |

The molecular conformation of phenyl-substituted pyrazoles is largely defined by the dihedral angle between the pyrazole and phenyl rings. This angle is influenced by steric hindrance and electronic effects of the substituents on both rings.

In related compounds, a non-planar conformation is consistently observed. For example, the dihedral angle between the phenyl and pyrazole rings in methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is 60.83(5)°. mdpi.com In 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde, the dihedral angle between the phenyl and pyrazole rings is 34.95(5)°. nih.gov For 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, this angle is reported to be 45.99(4)°. nih.gov

These findings suggest that the phenyl ring in this compound is likely to be twisted out of the plane of the pyrazole ring. The exact dihedral angle will be a balance between maximizing conjugation (favoring planarity) and minimizing steric repulsion between the ortho-hydrogens of the phenyl ring and the substituents on the pyrazole ring. The carboxylate group is generally found to be nearly coplanar with the pyrazole ring to facilitate electronic delocalization, as seen in methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate where the C8-C9-C10-O2 torsion angle is 173.0(1)°. mdpi.com

Table 2: Dihedral Angles in Structurally Related Pyrazole Derivatives

| Compound | Dihedral Angle between Phenyl and Pyrazole Rings (°) | Reference |

| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | 60.83(5) | mdpi.com |

| 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde | 34.95(5) | nih.gov |

| 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde | 45.99(4) | nih.gov |

This comparative analysis of related crystal structures provides a robust framework for predicting the solid-state characteristics of this compound, highlighting the importance of intermolecular forces and steric effects in defining its molecular conformation and crystal packing.

Chemical Reactivity and Transformation Studies of Methyl 3 Phenyl 1h Pyrazole 5 Carboxylate

Ester Hydrolysis and Transesterification Reactions

The methyl ester group at the C-5 position of the pyrazole (B372694) ring is susceptible to standard ester transformations, most notably hydrolysis and transesterification.

Ester Hydrolysis: Base-catalyzed hydrolysis is a common method to convert the methyl ester into the corresponding carboxylic acid. For instance, the closely related regioisomer, 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate, can be efficiently hydrolyzed to 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid. chemicalbook.com This reaction is typically carried out by treating the ester with a strong base, such as sodium hydroxide (B78521), in a protic solvent like methanol (B129727), followed by acidic workup to protonate the carboxylate salt. chemicalbook.com This transformation is crucial for synthesizing derivatives where a carboxylic acid functionality is required for further reactions, such as amide bond formation.

| Reactant | Reagents | Product | Yield | Reference |

| 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylate | 1. NaOH, MeOH2. HCl (aq) | 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid | 93.1% | chemicalbook.com |

Transesterification: While specific studies on the transesterification of methyl 3-phenyl-1H-pyrazole-5-carboxylate are not extensively detailed in the provided literature, this reaction is a fundamental transformation for esters. It involves the reaction of the methyl ester with a different alcohol in the presence of an acid or base catalyst to exchange the alkoxy group. This process would allow for the synthesis of various alkyl esters (e.g., ethyl, propyl) of 3-phenyl-1H-pyrazole-5-carboxylic acid, potentially altering the compound's physical and biological properties.

Nucleophilic and Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring can undergo both nucleophilic and electrophilic substitution reactions, with the regioselectivity being influenced by the existing substituents.

Electrophilic Substitution: The pyrazole ring is an electron-rich heterocycle, making it prone to electrophilic attack. The C-4 position is often the most reactive site for electrophilic substitution in 1,3,5-trisubstituted pyrazoles. Reactions such as acylation can occur at this position. For example, related 3-methyl-1-phenyl-2-pyrazolin-5-one derivatives undergo efficient C-acylation at the C-4 position with various aroyl chlorides in the presence of a base like calcium hydroxide. researchgate.netmdpi.com This reactivity highlights the nucleophilic character of the C-4 carbon, enabling the introduction of various functional groups.

Furthermore, substitution can occur on the ring nitrogen. N-alkylation of asymmetrically substituted 1H-pyrazoles typically yields a mixture of regioisomeric N-substituted products, demonstrating the nucleophilicity of the ring nitrogens. ktu.edu

| Starting Material | Reagent | Position of Substitution | Product Type | Reference |

| 3-Methyl-1-phenyl-2-pyrazolin-5-one | 2-Bromo-3-furoyl chloride, Ca(OH)₂ | C-4 | 4-Aroylpyrazol-5-ol | researchgate.net |

| 1H-pyrazole-4-carboxylate derivative | Methyl iodide, KOH | N-1 | N-methyl pyrazole | ktu.edu |

Nucleophilic Substitution: While less common than electrophilic substitution on the electron-rich pyrazole ring, nucleophilic substitution can occur if a suitable leaving group is present on the ring. For instance, a halogenated pyrazole derivative could react with various nucleophiles to afford substituted products.

Oxidation and Reduction Pathways

The pyrazole core and its substituents can participate in redox reactions.

Oxidation: The pyrazole ring can be susceptible to oxidation, particularly at the electron-rich C-4 position. Studies on the related compound 3-methyl-1-phenyl-2-pyrazolin-5-one (edaravone) have shown that it undergoes oxidation to form products such as 3-methyl-1-phenyl-2-pyrazolin-4,5-dione. nih.gov This suggests that the C-4 position of this compound could also be a target for oxidation under appropriate conditions, potentially leading to the introduction of a hydroxyl or carbonyl group.

Reduction: Reduction pathways for this compound could target the ester, the phenyl ring, or the pyrazole ring itself. Standard reducing agents could convert the methyl ester group to a primary alcohol (hydroxymethyl group). Catalytic hydrogenation could potentially reduce the phenyl ring to a cyclohexyl group under forcing conditions, although the pyrazole ring is generally resistant to catalytic hydrogenation. The specific conditions required for selective reduction would need to be determined experimentally.

Cyclization Reactions to Form Fused Heterocyclic Systems

Pyrazole derivatives are valuable building blocks for the synthesis of fused heterocyclic systems. The reactivity at the C-4 and C-5 positions can be exploited in cyclization reactions. A common strategy involves the C-4 acylation of a pyrazole derivative, followed by an intramolecular cyclization to form a new ring. For example, 4-aroylpyrazol-5-ols, obtained from the reaction of 2-pyrazolin-5-ones with o-haloheteroarenecarbonyl chlorides, can be cyclized to form pyrano[2,3-c]pyrazol-4(1H)-one systems. researchgate.netmdpi.com This type of reaction demonstrates the utility of the pyrazole scaffold in constructing complex, multi-ring structures of pharmaceutical interest.

| Precursor | Reaction Sequence | Fused System Formed | Reference |

| 3-Methyl-1-phenyl-2-pyrazolin-5-one | 1. Acylation with o-haloaroyl chloride2. Intramolecular cyclization (e.g., NaH/DMF) | Pyrano[2,3-c]pyrazol-4(1H)-one | researchgate.netmdpi.com |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation and have been applied to pyrazole systems. acs.org These reactions typically involve coupling an organometallic reagent with an organic halide or triflate.

For this compound, a common strategy would involve first introducing a halogen (e.g., bromine or iodine) at a specific position on the pyrazole ring, most commonly the C-4 position, via electrophilic halogenation. The resulting halopyrazole could then participate in various cross-coupling reactions. For instance, a Suzuki coupling with a boronic acid would introduce a new aryl or vinyl group at the C-4 position.

Alternatively, direct C-H activation/arylation offers a more atom-economical approach. Palladium catalysts can mediate the direct coupling of C-H bonds in azoles with aryl halides. nih.gov For pyrazoles, selective C-5 arylation has been demonstrated, showcasing a method to directly functionalize the ring without prior halogenation. nih.gov The development of new phosphine (B1218219) ligands continues to expand the scope of these transformations for various substrates. polyu.edu.hk

| Reaction Type | Pyrazole Substrate | Coupling Partner | Catalyst System | Product | Reference |

| Direct C-5 Arylation | 1-Methyl-1H-pyrazole | 1-Bromo-4-nitrobenzene | Pd(OAc)₂, Benzoic Acid | 1-Methyl-5-(4-nitrophenyl)-1H-pyrazole | nih.gov |

| Kumada Coupling | Alkenyl pivalate | p-Tolylmagnesium bromide | Pd(OAc)₂ / Phenylpyrazole phosphine ligand | Cross-coupled alkene | polyu.edu.hk |

Biological Activity and Mechanistic Investigations of Methyl 3 Phenyl 1h Pyrazole 5 Carboxylate and Its Analogs

Anti-Inflammatory Properties and Mechanisms

Pyrazole (B372694) derivatives have long been recognized for their anti-inflammatory, analgesic, and antipyretic activities, with some compounds being used clinically as non-steroidal anti-inflammatory agents (NSAIDs). nih.gov The mechanisms underlying these properties often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

The inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, is a primary mechanism for many anti-inflammatory drugs. Research has shown that various 1,5-diaryl pyrazole derivatives are effective inhibitors of these enzymes. nih.gov

Notably, many synthesized 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives have shown a higher degree of inhibition for COX-2 over COX-1. nih.gov The well-known NSAID, Celecoxib, features a 1,5-diaryl pyrazole scaffold and is a selective COX-2 inhibitor. nih.gov Inspired by this, studies on new series of 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one derivatives also demonstrated significant selective COX-2 inhibitory activity. researchgate.net Molecular docking studies have helped to elucidate the binding orientations of these pyrazole derivatives within the active sites of the COX-2 enzyme, aiding in the design of more potent and selective inhibitors. nih.govresearchgate.net

Table 1: COX Inhibition by Select Pyrazole Analogs

| Compound Series | Target | Activity |

|---|---|---|

| 1,3,5-Triaryl-4,5-dihydro-1H-pyrazoles | COX-1 / COX-2 | Preferential COX-2 inhibition nih.gov |

| 5-Methyl-2-phenyl-1H-pyrazol-3(2H)-ones | COX-2 | Pronounced selective COX-2 inhibition researchgate.net |

Lipoxygenases are enzymes involved in the metabolic pathway of arachidonic acid, leading to the production of leukotrienes, which are mediators of inflammation. nih.gov The inhibition of LOX can therefore produce an anti-inflammatory effect. nih.gov Several pyrazole derivatives have been investigated as LOX inhibitors.

Studies on 1,5-diarylpyrazoline derivatives have shown inhibitory potency against 15-LOX. nih.gov Furthermore, research into a class of novel pyrazole derivatives identified compounds with potent inhibitory activity against 5-LOX. nih.gov Structure-activity relationship (SAR) studies revealed that introducing specific substituents, such as an aminosulfonyl group, into the phenyl ring of the pyrazole structure increased the inhibitory activities against 5-LOX product synthesis. nih.gov For instance, the introduction of a benzo[d] nih.govresearchgate.netdioxol-5-yl group resulted in the most potent inhibitory effects in one study. nih.gov

Table 2: 5-LOX Inhibition by Select Pyrazole-3-Carboxamine Derivatives

| Compound | R1 Group | R2 Group | % Inhibition at 5 µmol/L |

|---|---|---|---|

| 4e | Aminosulfonyl | Benzo[d] nih.govresearchgate.netdioxol-5-yl | 90.1% nih.gov |

| 5e | Methylsulfonyl | Benzo[d] nih.govresearchgate.netdioxol-5-yl | 88.6% nih.gov |

Anticancer and Antitumor Activities

The pyrazole scaffold is a key component of several anticancer agents, and numerous derivatives have been synthesized and evaluated for their anti-proliferative activity against various human cancer cell lines. irjmets.com Their mechanisms of action are multifaceted, involving the inhibition of cancer cell growth, induction of programmed cell death, and disruption of the cell division cycle.

Analogs of methyl 3-phenyl-1H-pyrazole-5-carboxylate have demonstrated significant cytotoxic effects against a range of cancer cell lines. For example, novel substituted coumarin (B35378) pyrazole carbaldehydes showed appreciable anticancer activity against the A549 lung cancer cell line. semanticscholar.org Similarly, pyrazoline analogs have exhibited promising activity against A549 cells. researchgate.net

In the context of colorectal cancer, pyrazole hybrids have shown potent activity against HCT-116 cells. nih.gov Novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govnih.govnih.govtriazine sulfonamide derivatives were found to have high antiproliferative potential in both DLD-1 and HT-29 colon cancer cells. mdpi.com Furthermore, studies on halogenated benzofuran (B130515) derivatives, which can be considered related structures, also confirmed cytotoxicity against colon cancer lines SW480 and HCT116, as well as the lung cancer line A549. mdpi.com

Table 3: In Vitro Anticancer Activity (IC₅₀ Values) of Select Pyrazole Analogs

| Compound/Analog Series | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Coumarin Pyrazole Carbaldehyde (P-03) | A549 (Lung) | 13.5 semanticscholar.org |

| Pyrazoline Analog (3b) | A549 (Lung) | 12.47 researchgate.net |

| Pyrazoline Analog (3d) | A549 (Lung) | 14.46 researchgate.net |

| Pyrazolyl Derivative (9) | HCT-116 (Colon) | 4.2 irjmets.com |

| Pyrazolyl Derivative (10) | HCT-116 (Colon) | 17.3 irjmets.com |

| Sulfonamide Derivative (MM137) | HT-29 (Colon) | 0.15 mdpi.com |

A key strategy in cancer therapy is to induce programmed cell death, or apoptosis, in tumor cells. Pyrazole derivatives have been shown to trigger this process through various molecular pathways. The mode of cell death can be dose-dependent, with lower concentrations of a substance often inducing apoptosis and higher concentrations leading to necrosis. nih.gov

Research has demonstrated that 1,3,5-trisubstituted-1H-pyrazole derivatives can activate pro-apoptotic proteins such as Bax, p53, and Caspase-3. rsc.org Some of these compounds were also found to be potential inhibitors of Bcl-2, a key anti-apoptotic protein. rsc.org Other pyrazole derivatives have been shown to provoke apoptosis through the generation of reactive oxygen species (ROS) and the subsequent activation of the caspase 3 signaling pathway. nih.gov In colon cancer cells, novel pyrazole sulfonamide derivatives were significant inducers of apoptosis, an effect triggered by the activation of caspase-8 and a decrease in mitochondrial membrane potential. mdpi.com

Disruption of the normal cell cycle is a hallmark of cancer, and inducing cell cycle arrest is a viable therapeutic strategy. Several pyrazole analogs have been found to halt cancer cell proliferation by arresting the cell cycle at specific checkpoints, most notably the G2/M phase. semanticscholar.orgnih.gov

One study found that a coumarin pyrazole carbaldehyde derivative effectively inhibited the G2/M phase of the cell cycle in A549 lung cancer cells. semanticscholar.org Similarly, other research on halogenated benzofuran derivatives revealed that one compound induced G2/M phase arrest in HepG2 liver cancer cells, while another caused cell cycle arrest at both the S and G2/M phases in A549 cells. mdpi.com This arrest at the G2/M checkpoint is often correlated with the downregulation of key regulatory proteins like cyclin B1. nih.gov

Table 4: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Celecoxib |

| 1,3,5-Triaryl-4,5-dihydro-1H-pyrazoles |

| 5-Methyl-2-phenyl-1H-pyrazol-3(2H)-one |

| 1,5-Diarylpyrazoline |

| Pyrazole-3-carboxamine |

| Coumarin pyrazole carbaldehydes |

| Pyrazoline |

| 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govnih.govnih.govtriazine sulfonamides |

| 1,3,5-Trisubstituted-1H-pyrazoles |

Tyrosine Kinase Inhibition

A new class of FMS-like tyrosine kinase-3 (FLT3) inhibitors has been identified based on the 3-phenyl-1H-5-pyrazolylamine scaffold. nih.gov Structure-activity relationship studies led to the development of two carbamate (B1207046) series, with some compounds showing potent inhibition of FLT3-mutated MOLM-13 cells, even more so than existing inhibitors like sorafenib (B1663141) and ABT-869. nih.gov Specifically, compound 8d from this series demonstrated the ability to cause tumor regression in a mouse xenograft model using MOLM-13 cells. nih.gov The 3-phenyl-1H-5-pyrazolylamine-derived compounds exhibit potent FLT3 inhibition and high selectivity over other receptor tyrosine kinases. drugbank.com

Further research has led to the discovery of pyrazol-4-yl urea (B33335) (AT9283) as a multitargeted kinase inhibitor with potent activity against Aurora kinases. acs.org The pyrazole-benzimidazole core scaffold was identified as a promising starting point for developing Aurora kinase inhibitors due to its good ligand efficiency and structural basis for selectivity. acs.org

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

Pyrazole derivatives are recognized for their broad-spectrum antimicrobial properties. nih.govgreenpharmacy.info These compounds have been synthesized and evaluated for their efficacy against various bacterial, fungal, and viral strains. pharmacophorejournal.comnih.govnih.govnih.govmdpi.commdpi.com

Numerous studies have confirmed the antibacterial potential of pyrazole derivatives against both Gram-positive and Gram-negative bacteria. pharmacophorejournal.commeddocsonline.org For instance, certain 4-functionalized pyrazoles have shown moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. meddocsonline.org

In one study, newly synthesized pyrazole derivatives were evaluated against S. aureus, B. subtilis (Gram-positive), and E. coli, Klebsiella pneumoniae, and Proteus vulgaris (Gram-negative) using the disc-diffusion method. pharmacophorejournal.com Many of these compounds displayed significant antibacterial behavior. pharmacophorejournal.com Molecular docking studies of some of these derivatives suggested that their mode of action could involve the inhibition of the E. coli MurB enzyme, which is crucial for peptidoglycan biosynthesis. pharmacophorejournal.com

Another study reported that indole-attached imines of pyrazole are potent against drug-resistant strains of E. coli and also show activity against S. aureus. nih.gov Similarly, aminoguanidine-derived 1,3-diphenyl pyrazoles have demonstrated potent antimicrobial activity against several bacterial strains, with minimum inhibitory concentrations (MICs) comparable to or even better than approved drugs like moxifloxacin (B1663623) against certain E. coli strains. nih.gov

The following table summarizes the antibacterial activity of selected pyrazole derivatives against various bacterial strains.

| Compound/Derivative | Bacterial Strain | Activity/Observation |

| Pyrazole derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Proteus vulgaris | Showed crucial antibacterial behavior. pharmacophorejournal.com |

| Indole-attached imines of pyrazole | Escherichia coli (drug-resistant), Staphylococcus aureus | Potent growth inhibitor of drug-resistant E. coli. nih.gov |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Escherichia coli 1924 strain, Staphylococcus aureus | Better activity than moxifloxacin against E. coli strain. nih.gov |

| 4-functionalized pyrazoles | Staphylococcus aureus, Bacillus subtilis | Middle activity against Gram-positive bacteria. meddocsonline.org |

Antioxidant Properties

Certain pyrazole derivatives have been investigated for their antioxidant capabilities, particularly their ability to scavenge free radicals.

The antioxidant activity of some novel substituted pyrazoles has been demonstrated through their ability to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals. mdpi.com Phenyl-pyrazolone derivatives, which are structurally related to the antioxidant drug edaravone, have also been shown to exhibit significant antioxidant effects by scavenging oxygen radicals. mdpi.com

One study synthesized a series of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one derivatives and found them to exhibit good antioxidant activity as evaluated by DPPH radical scavenging, reducing power, and DNA protection assays. nih.gov Another study on novel thienyl-pyrazoles also confirmed their antioxidant potential through DPPH and hydroxyl radical scavenging activity assays. nih.gov

The following table presents data on the free radical scavenging activity of selected pyrazole derivatives.

| Compound/Derivative | Assay | Observation |

| Substituted Pyrazoles | DPPH radical scavenging | Chloro derivatives were noted for their activity. mdpi.com |

| Phenyl-pyrazolone derivatives | Oxygen radical scavenging | Exhibit significant antioxidant effects. mdpi.com |

| 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one | DPPH radical scavenging, reducing power, DNA protection | Found to exhibit good antioxidant activity. nih.gov |

| Thienyl-pyrazoles | DPPH and hydroxyl radical scavenging | Demonstrated antioxidant potential. nih.gov |

Other Reported Biological Activities

Beyond the aforementioned activities, pyrazole derivatives have been explored for other therapeutic applications, including the management of hyperglycemia.

Several pyrazole derivatives have been synthesized and evaluated for their potential as antihyperglycemic agents. nih.govmdpi.com A series of 5-[(5-aryl-1H-pyrazol-3-yl)methyl]-1H-tetrazoles showed significant glucose-lowering activity in a sucrose-loaded rat model. nih.gov However, these compounds did not show significant peroxisome proliferator-activated receptor-gamma (PPARγ) agonistic properties, suggesting an alternative mechanism of action for their antihyperglycemic effect. nih.gov

Furthermore, in vitro studies on other pyrazole derivatives have demonstrated inhibitory activity against α-glucosidase and α-amylase enzymes, which are key targets in the management of postprandial hyperglycemia. nih.gov

Analgesic and Antipyretic Effects

Derivatives of the pyrazole core are well-recognized for their analgesic properties. researchgate.netresearchgate.net The pyrazole scaffold is a key component in several clinically used analgesic and anti-inflammatory drugs. mdpi.com Research into various analogs has shown that modifications to the pyrazole ring system can lead to significant pain-relieving effects. While specific studies focusing solely on the analgesic and antipyretic properties of this compound are not extensively detailed in the provided literature, the general class of pyrazole derivatives has a well-established history of potent analgesic activity. researchgate.netresearchgate.net For instance, some imidazole (B134444) derivatives incorporating a pyrazole moiety have demonstrated promising analgesic activity, with docking studies indicating considerable binding affinities to the COX-2 enzyme, a key target in pain and inflammation pathways. wisdomlib.org

Anticonvulsant Properties

The pyrazole scaffold has been identified as a promising framework for the development of novel anticonvulsant agents. nih.gov Numerous studies have demonstrated the potential of pyrazole derivatives in managing seizures, showing efficacy in established animal models of epilepsy. nih.govnih.gov

Research has focused on synthesizing and evaluating various substituted pyrazoles for their ability to protect against seizures induced by methods such as the maximal electroshock seizure (MES) test. wisdomlib.orgnih.gov In one study, a series of novel pyrazole derivatives were designed and tested, with some compounds showing significant anticonvulsive activity in mice. nih.gov The most potent molecules were found to reduce the severity and duration of seizures without causing significant behavioral alterations. nih.gov Another study on imidazole-pyrazole derivatives identified compounds with nitro, bromo, and hydroxy substitutions as having potent anticonvulsant activity when compared to the standard drug phenytoin (B1677684). wisdomlib.org The versatility of the pyrazole structure allows for a wide range of chemical modifications, offering a pathway to develop new therapeutic options for epilepsy. researchgate.netresearchgate.net

Table 1: Anticonvulsant Activity of Selected Pyrazole Analogs

| Compound ID | Substitution Pattern | Anticonvulsant Activity Comparison | Reference |

|---|---|---|---|

| 7h | Substituted Pyrazole | Identified as the most potent anticonvulsive agent in its series. | nih.gov |

| 5d | Imidazole-pyrazole with Nitro group | Showed significant potency compared to phenytoin sodium. | wisdomlib.org |

| 5e | Imidazole-pyrazole with Bromo group | Showed significant potency compared to phenytoin sodium. | wisdomlib.org |

| 5g | Imidazole-pyrazole with Hydroxy group | Showed significant potency compared to phenytoin sodium. | wisdomlib.org |

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of pyrazole derivatives, particularly in the context of ischemic stroke. nih.govresearchgate.net Edaravone, a pyrazolone (B3327878) derivative, is a clinically used neuroprotective agent that acts as a free-radical scavenger, offering protection against oxidative stress-induced neuronal damage following cerebral ischemia. researchgate.net

Studies on newly synthesized pyrazolol derivatives have shown that these compounds possess significant antioxidant capabilities, which are crucial for neuroprotection. nih.gov In cellular models of oxygen-glucose deprivation/reoxygenation (OGD/R), which mimics the conditions of an ischemic stroke, certain pyrazolol compounds demonstrated excellent neurocytoprotective effects. nih.gov In vivo studies using mouse models of focal cerebral ischemia further confirmed the neuroprotective effects, with administration of a lead compound significantly reducing the infarct area. nih.gov These findings suggest that the pyrazole scaffold is a promising starting point for the development of new drugs to combat neurodegenerative diseases and acute brain injuries. researchgate.netresearchgate.net

Antimalarial and Antituberculosis Activities

The pyrazole ring is a key pharmacophore in the development of agents against infectious diseases, including malaria and tuberculosis. researchgate.netresearchgate.net The increasing prevalence of drug-resistant strains of Plasmodium falciparum and Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents. nih.govnih.gov

Antimalarial Activity A number of pyrazole derivatives have been synthesized and evaluated for their antimalarial activity against P. falciparum. nih.govnih.gov Studies have shown that certain structural features are crucial for activity. For instance, the presence of an ester group on the pyrazole ring was found to be important, as its replacement with a nitrile group led to a significant loss of antimalarial activity. nih.gov Further modifications, such as the introduction of substituted aryl groups, have yielded potent antimalarial compounds. nih.gov Hybrid molecules incorporating the pyrazole scaffold with other known antimalarial pharmacophores have also shown excellent potency against various strains of P. falciparum. malariaworld.orgbiointerfaceresearch.com

Antituberculosis Activity Pyrazole derivatives have also demonstrated promising activity against Mycobacterium tuberculosis. nih.govresearchgate.net Several series of pyrazole-based compounds have been synthesized and tested for their ability to inhibit the growth of the H37Rv strain of M. tuberculosis. japsonline.comnih.govacs.org Research has shown that pyrazole-carboxamide derivatives and hybrids of pyrazole with other heterocyclic systems like triazoles and tetrazoles can exhibit significant antitubercular activity, with some compounds showing potency comparable or even superior to standard drugs like rifampicin. nih.govacs.org These findings underscore the potential of the pyrazole scaffold in the development of new anti-TB drugs. nih.govresearchgate.net

Table 2: Antimicrobial Activity of Selected Pyrazole Analogs

| Compound ID | Target Organism | Activity (IC50 / MIC) | Reference |

|---|---|---|---|

| Methyl 5-amino-3-anisidinepyrazole-4-carboxylic acid 3a | Plasmodium falciparum | IC50: 0.149 µmol/l | nih.gov |

| Methyl 5-amino-3-(m-anisidin)pyrazole-4-carboxylic acid 3c | Plasmodium falciparum | IC50: 0.15 µmol/l | nih.gov |

| Compound 5e | Mycobacterium tuberculosis H37Rv | MIC: 3.12 µg/ml | japsonline.com |

| Compound 9o | Mycobacterium tuberculosis H37Rv | MIC: 12.5 µg/mL (99% inhibition) | nih.govacs.org |

Antidepressant Activity

The pyrazole nucleus is considered a valuable scaffold for designing compounds with potential antidepressant effects. mdpi.comnih.gov Research has explored various pyrazole and pyrazoline derivatives for their activity in preclinical models of depression, such as the forced swimming test (FST) and tail suspension test (TST). nih.govnih.gov

One study synthesized a series of 5-substituted phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides and found that several compounds significantly reduced immobility time in these tests, indicative of antidepressant-like effects. nih.gov Notably, a compound with a 4-hydroxyphenyl substituent was particularly effective. nih.gov Another investigation into a piperazine-containing pyrazole derivative, 4-(1-phenyl-1H-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester (PPMP), also demonstrated antidepressant-like effects. nih.gov Mechanistic studies suggested that the effects of PPMP involve both the serotonergic and catecholaminergic systems and that chronic treatment increased hippocampal levels of brain-derived neurotrophic factor (BDNF). nih.gov

Anticoagulant Activity

The pyrazole scaffold is present in modern anticoagulant medications. Apixaban (B1684502), a fused pyrazole compound, is a potent and selective inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade. nih.gov It is used clinically to prevent and treat blood clots. The success of apixaban highlights the potential of the pyrazole core structure in the design of novel anticoagulant agents. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For pyrazole derivatives, extensive SAR studies have been conducted to understand how different substituents on the pyrazole ring and its associated phenyl groups influence their various biological activities. nih.govnih.govnih.gov

For antimalarial activity , the presence of a hydrogen-bond-forming group, such as an ester, at position 5 of the pyrazole ring was found to be critical. nih.gov Replacing this ester with a non-hydrogen-bonding nitrile group resulted in a dramatic loss of activity. nih.gov

In the context of antitubercular agents , SAR studies on pyrazole-carboxamide derivatives indicated that compounds with electron-donating groups were generally more effective against fungal strains, while specific substitutions on the aryl amine portion significantly influenced activity against M. tuberculosis. japsonline.com

For anticonvulsant activity , substitutions on the phenyl ring of imidazole-pyrazole derivatives showed that electron-withdrawing groups (like nitro) and halogens (like bromo) enhanced potency. wisdomlib.org

Regarding antidepressant effects , in a series of thiophene-based pyrazolines, electron-releasing groups such as hydroxyl and electron-withdrawing groups like chlorine on the phenyl ring at position 5 resulted in good activity. nih.gov

SAR studies on pyrazole-based inhibitors of meprin α and β, a type of metalloprotease, revealed that substitutions at positions 3 and 5 of the pyrazole ring significantly impact inhibitory activity. nih.gov For instance, introducing aromatic carboxylic acid substitutions at a benzylic unit attached to the pyrazole nitrogen greatly increased potency against meprin β. nih.gov

Impact of Substituent Modifications on Biological Activity

The biological activity of pyrazole derivatives can be significantly modulated by the introduction of various substituents on both the pyrazole core and its appended phenyl ring. These modifications can influence the compound's electronic properties, lipophilicity, steric profile, and ability to form interactions with biological macromolecules, thereby altering its potency and selectivity.

Research into pyrazole-based analogs has revealed important structural features for cytotoxic activity against cancer cell lines. A study on pyrazole-based lamellarin O analogs, which are structurally related to this compound, demonstrated that modifications at various positions of the pyrazole scaffold are crucial for their antiproliferative effects. nih.gov Specifically, a series of ethyl and methyl 3,4-diaryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylates were synthesized and evaluated against human colorectal cancer cell lines (HCT116, HT29, and SW480). nih.gov

The introduction of a second aryl group at the C4 position of the pyrazole ring and an N-alkylation with a 2-aryl-2-oxoethyl group were key modifications. The nature of the substituents on these aryl rings played a significant role in the observed cytotoxicity. For instance, compounds bearing a fluorine substituent on the aryl rings generally exhibited the most potent activity. nih.gov The table below summarizes the growth inhibition data (GI50) for selected analogs.

Table 1: Cytotoxicity of Selected Ethyl and Methyl 3,4-Diaryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylates against Human Colorectal Cancer Cell Lines. nih.gov

| Compound | R¹ | R² | R³ | Cell Line | GI₅₀ (µM) |

|---|---|---|---|---|---|

| 6c | H | F | H | HCT116 | 2.6 |

| HT29 | 3.5 | ||||

| SW480 | 4.1 | ||||

| 6h | F | F | H | HCT116 | 2.1 |

| HT29 | 3.1 | ||||

| SW480 | 3.8 | ||||

| 6j | H | F | OMe | HCT116 | 1.9 |

| HT29 | 2.8 | ||||

| SW480 | 3.2 | ||||

| 6k | F | F | OMe | HCT116 | 1.5 |

| HT29 | 2.2 | ||||

| SW480 | 2.7 | ||||

| 7c | H | F | H | HCT116 | 2.3 |

| HT29 | 3.1 | ||||

| SW480 | 3.7 |

(GI₅₀ values represent the concentration required to inhibit cell growth by 50%)

Further studies on 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives, which feature a modified carboxylate group, also highlighted the importance of substituent effects on their activity against A549 lung cancer cells. nih.gov The lipophilicity of the compounds, influenced by the substituents, was found to be a key determinant of their inhibitory effects. nih.gov

In the realm of antifungal agents, pyrazole-aromatic containing carboxamides have been investigated as succinate (B1194679) dehydrogenase (SDH) inhibitors. nih.gov Structure-activity relationship analysis of these compounds revealed that the presence of a difluoromethyl group on the pyrazole ring and the substitution pattern on the aromatic carboxamide portion significantly influenced their antifungal activity against various phytopathogenic fungi. nih.gov For example, compound 11ea demonstrated potent in vitro activity against Rhizoctonia cerealis, being more effective than the lead compound and the commercial fungicide thifluzamide. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Pyrazole-Aromatic Containing Carboxamides. nih.gov

| Compound | Target Fungus | EC₅₀ (µg/mL) |

|---|---|---|

| 11ea | Rhizoctonia cerealis | 0.93 |

| Lead Compound A1 | Rhizoctonia cerealis | 2.01 |

| Thifluzamide | Rhizoctonia cerealis | 23.09 |

(EC₅₀ values represent the concentration required to inhibit fungal growth by 50%)

The pyrazole scaffold is a common feature in many kinase inhibitors. mdpi.com The substituents on the pyrazole and its associated phenyl ring can dictate the inhibitor's selectivity and potency. For instance, in a series of 3-amino-1H-pyrazole-based kinase inhibitors, modifications to the pyrimidine (B1678525) moiety attached to the pyrazole core were explored to understand their binding affinities for various cyclin-dependent kinases (CDKs). nih.gov The nature of the substituent at the C5 position of the pyrimidine and the linker connecting another chemical moiety significantly impacted the inhibitory profile. nih.gov

Similarly, pyrazole derivatives have been developed as inhibitors of soluble epoxide hydrolase (sEH). researchgate.net In a study of N-acyl and urea derivatives of a pyrazole scaffold, the nature of the substituent on the piperidine (B6355638) ring attached to the pyrazole was found to be critical for sEH inhibition. researchgate.net Compounds 9g and 8h from this series emerged as potent sEH inhibitors. researchgate.net

Investigation of Binding Affinity to Biological Targets

Understanding the binding affinity of a compound to its biological target is crucial for elucidating its mechanism of action and for rational drug design. While direct binding studies on this compound are not extensively reported in the reviewed literature, investigations into its analogs provide valuable insights into the potential targets and binding interactions of this class of compounds.

The pyrazole core is a well-established hinge-binding motif in many kinase inhibitors. mdpi.com The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. nih.gov Docking studies of various pyrazole-based inhibitors have illustrated these interactions. For example, the pyrazole ring of ruxolitinib, a JAK1/2 inhibitor, is believed to bind to the hinge region of the kinase. mdpi.com In another example, a pyrazole-based BCR-ABL kinase inhibitor showed that the pyrazole ring forms a pi-pi stacking interaction with a threonine residue in the active site. nih.gov

A series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives were identified as multi-targeted inhibitors of JAK2/3 and Aurora A/B kinases. researchgate.net Molecular modeling suggested that these compounds could adopt a binding mode similar to known multi-target kinase inhibitors, indicating their potential to interact with the ATP-binding sites of these kinases. researchgate.net

As mentioned previously, pyrazole-carboxamides have been designed as SDH inhibitors. nih.gov Molecular docking simulations of these compounds suggested that the difluoromethyl pyrazole-(m-benzene) carboxamide scaffold fits well into the active site of SDH. nih.gov Further enzymatic bioassays and fluorescence quenching analysis confirmed that these compounds target SDH, likely by competing with the natural substrate. nih.gov

Beyond kinases and SDH, pyrazole derivatives have been shown to bind to a variety of other biological targets. For example, certain pyrazole-based compounds have been identified as inhibitors of soluble epoxide hydrolase (sEH), with molecular docking studies revealing hydrogen bond interactions similar to known sEH inhibitors. researchgate.net Additionally, N-(1H-pyrazol-3-yl)pyrimidine-4-amine derivatives have been investigated for their binding to the PCTAIRE family of kinases, with binding affinities determined using NanoBRET assays. nih.gov

The following table lists some of the biological targets identified for analogs of this compound.

Table 3: Biological Targets of Analogs of this compound.

| Compound Class | Biological Target | Method of Investigation |

|---|---|---|

| Pyrazole-based lamellarin O analogs | Not specified, but induce G2/M phase arrest | Cell-based assays |

| Pyrazole-aromatic containing carboxamides | Succinate Dehydrogenase (SDH) | Enzymatic bioassay, molecular docking |

| 3-Amino-1H-pyrazole derivatives | Cyclin-Dependent Kinases (CDKs), PCTAIRE kinases | Kinase inhibition assays, NanoBRET assay |

| N-acyl and urea pyrazole derivatives | Soluble Epoxide Hydrolase (sEH) | Enzyme inhibition assay, molecular docking |

| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives | JAK2/3, Aurora A/B kinases | Kinase inhibition assays, molecular modeling |

Computational Studies and Molecular Modeling of Methyl 3 Phenyl 1h Pyrazole 5 Carboxylate

Computational chemistry provides powerful tools to investigate the properties and potential biological activities of molecules like methyl 3-phenyl-1H-pyrazole-5-carboxylate at a molecular level. Techniques such as molecular docking, Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular dynamics simulations offer insights that complement experimental research, guiding the design and optimization of novel compounds.

Future Directions and Research Perspectives

Development of Novel Pyrazole-Based Therapeutic Agents

The inherent versatility of the pyrazole (B372694) core structure makes it a privileged scaffold in drug discovery, with numerous derivatives being investigated for a wide range of therapeutic applications. nbinno.commdpi.com Future research is intensely focused on leveraging this scaffold to design potent and selective therapeutic agents against various diseases, particularly cancer and microbial infections. nbinno.commdpi.com

The anticancer potential of pyrazole derivatives is a significant area of ongoing research. mdpi.com Scientists are designing and synthesizing novel pyrazole-based compounds to target various cancer cell lines. mdpi.comnih.gov Structure-activity relationship (SAR) studies are crucial in this endeavor, revealing that specific substitutions on the pyrazole ring can markedly improve anticancer efficacy and selectivity. mdpi.com For instance, research has shown that pyrazole derivatives can interact with multiple targets involved in cancer progression, including cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin. mdpi.com The goal is to develop anticancer drugs with high selectivity and low toxicity to improve patient quality of life. mdpi.com

In addition to oncology, the fight against infectious diseases, especially those caused by antibiotic-resistant bacteria, is being bolstered by the discovery of new pyrazole-based antimicrobial agents. nbinno.comnih.gov The antimicrobial activity of pyrazoles has been demonstrated against a variety of bacteria and fungi, positioning them as promising lead compounds for the development of next-generation antibiotics. nbinno.com